Ethyl 5-ethyl-2-{[(3-{[(4-methylphenyl)sulfonyl]amino}naphthalen-2-yl)carbonyl]amino}thiophene-3-carboxylate
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Overview
Description
ETHYL 5-ETHYL-2-[3-(4-METHYLBENZENESULFONAMIDO)NAPHTHALENE-2-AMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics. This particular compound is notable for its potential biological activities and its structural complexity, which includes a naphthalene moiety and a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-ETHYL-2-[3-(4-METHYLBENZENESULFONAMIDO)NAPHTHALENE-2-AMIDO]THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the construction of the thiophene ring. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann thiophene synthesis . These methods often involve the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide.
This can be achieved through amide bond formation reactions, where the naphthalene-2-amine derivative is reacted with the appropriate sulfonyl chloride under basic conditions to form the sulfonamide linkage .
Industrial Production Methods
Industrial production of such complex molecules often relies on optimized synthetic routes that maximize yield and minimize by-products. This may involve the use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-ETHYL-2-[3-(4-METHYLBENZENESULFONAMIDO)NAPHTHALENE-2-AMIDO]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of nitro groups yields amines.
Scientific Research Applications
ETHYL 5-ETHYL-2-[3-(4-METHYLBENZENESULFONAMIDO)NAPHTHALENE-2-AMIDO]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Studies: The compound’s interactions with biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of ETHYL 5-ETHYL-2-[3-(4-METHYLBENZENESULFONAMIDO)NAPHTHALENE-2-AMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The naphthalene moiety can intercalate with DNA, disrupting its function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-AMINO-4,5,6,7-TETRAHYDROBENZO[B]THIOPHENE-3-CARBOXYLATE: Known for its antimicrobial and anticancer activities.
SUPROFEN: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
ARTICAINE: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
ETHYL 5-ETHYL-2-[3-(4-METHYLBENZENESULFONAMIDO)NAPHTHALENE-2-AMIDO]THIOPHENE-3-CARBOXYLATE is unique due to its combination of a thiophene ring, naphthalene moiety, and sulfonamide group.
Properties
Molecular Formula |
C27H26N2O5S2 |
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Molecular Weight |
522.6 g/mol |
IUPAC Name |
ethyl 5-ethyl-2-[[3-[(4-methylphenyl)sulfonylamino]naphthalene-2-carbonyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C27H26N2O5S2/c1-4-20-16-23(27(31)34-5-2)26(35-20)28-25(30)22-14-18-8-6-7-9-19(18)15-24(22)29-36(32,33)21-12-10-17(3)11-13-21/h6-16,29H,4-5H2,1-3H3,(H,28,30) |
InChI Key |
IIJJEAZLQNCULK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC3=CC=CC=C3C=C2NS(=O)(=O)C4=CC=C(C=C4)C)C(=O)OCC |
Origin of Product |
United States |
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